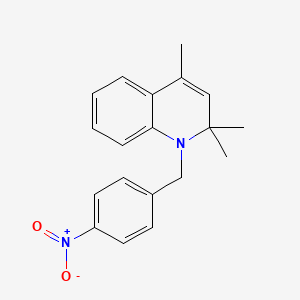

2-氯-N-(3-氯苯基)-5-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide and its derivatives involves multiple steps, including reactions with alkyl/aryl groups and the incorporation of substituents that influence its activity. For instance, Thakral et al. (2020) described the synthesis of a series of derivatives through reactions that were confirmed via physicochemical and spectral means. The specific substitutions on the phenyl ring, such as electron-donating and electron-withdrawing groups, were found to highly favor the compound's inhibitory activity against certain enzymes (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide derivatives has been elucidated through various techniques, including X-ray diffraction. The studies highlight the importance of the compound's geometric parameters and how they align with theoretical values obtained through Density Functional Theory (DFT) calculations. These analyses provide insights into the stability and charge transfer within the molecule, as illustrated by Kumar et al. (2014), who conducted FT-IR, molecular structure, and NBO analysis (Kumar et al., 2014).

Chemical Reactions and Properties

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide undergoes various chemical reactions, highlighting its reactivity and potential as a building block for further chemical synthesis. For example, its reaction with AcONa in MeCN selectively forms specific derivatives, as detailed by Shtamburg et al. (2012), showcasing the compound's versatility in chemical reactions and synthesis pathways (Shtamburg et al., 2012).

科学研究应用

合成和分子相互作用

合成和抗糖尿病潜力: 一项研究重点关注合成一系列与2-氯-N-(3-氯苯基)-5-硝基苯甲酰胺相关的衍生物,揭示了它们作为抗糖尿病剂的潜力。活性最强的化合物对α-葡萄糖苷酶(一种在碳水化合物消化中至关重要的酶)表现出显着的抑制活性,这表明了糖尿病管理的一个有希望的途径。分子对接和动力学模拟支持观察到的生物活性,强调了特定取代基对酶相互作用的重要性 (Thakral, Narang, Kumar, & Singh, 2020).

晶体工程: 对通过晶体结构中的氢键和卤素键介导的分子带的研究,包括相关化合物的配合物,提供了设计新材料的基本原理。这项工作说明了晶体工程中极化率和可预测性之间的复杂平衡,为开发具有定制特性的材料提供了基础 (Saha, Nangia, & Jaskólski, 2005).

分子结构和分析: 对相关化合物(如2-(4-氯苯基)-2-氧代乙基3-硝基苯甲酸酯)的分子结构的研究,提供了对分子内振动波数、超极化率和电荷转移机制的详细见解。此类研究对于理解复杂有机分子的物理化学性质和反应性至关重要 (Kumar et al., 2014).

环境和生物相互作用

生物降解: 菌株LW1是一种能够利用1-氯-4-硝基苯的细菌,它让我们得以一窥氯硝基化合物的微生物降解途径。生物转化过程涉及硝基还原和随后的重排,突出了在受污染环境中进行生物修复的可能性 (Katsivela, Wray, Pieper, & Wittich, 1999).

抗肿瘤活性和缺氧选择性: 对新型缺氧选择性细胞毒素(如5-[N,N-双(2-氯乙基)氨基]-2,4-二硝基苯甲酰胺)的研究揭示了对肿瘤环境中常见的缺氧细胞选择性毒性的潜在机制。此类研究对于靶向癌症治疗的发展至关重要 (Palmer et al., 1995).

药物应用和药物设计

药物溶解度和吸收增强: 对抗癌剂HO-221(其水溶性较差)的研究表明,将粒径减小到亚微米水平可以显着提高溶解速率和口服吸收,从而提供了一种提高难溶性药物生物利用度的策略 (Kondo et al., 1993).

共晶体的形成: 通过溶剂蒸发和研磨方法合成氟芬那酸和其他化合物形成的药物共晶体,不仅改变了药物的溶解度和稳定性,而且还提供了一种在不改变药效团的情况下改变药物性质的多功能方法 (Nechipadappu, Tekuri, & Trivedi, 2017).

安全和危害

The safety data sheet for 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide indicates that it is for R&D use only and not for medicinal, household, or other use . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

属性

IUPAC Name |

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTKSGXGNONLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)